molecular formula C16H13NO6S B13964634 Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate

Cat. No.: B13964634
M. Wt: 347.3 g/mol
InChI Key: MAQWCDYCXJXWQU-UHFFFAOYSA-N
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Description

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is a chemical compound with the molecular formula C16H13NO6S and a molecular weight of 347.34 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate typically involves the reaction of 4-nitrobenzoic acid with 2-(methoxycarbonyl)phenylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.

    Reduction: 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-aminobenzoate.
  • Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-hydroxybenzoate.
  • Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-methylbenzoate.

Uniqueness

Methyl 4-{[2-(methoxycarbonyl)phenyl]thio}-3-nitrobenzoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its nitro group, ester group, and thioether linkage provide versatility in synthetic applications and potential biological activities.

Properties

Molecular Formula

C16H13NO6S

Molecular Weight

347.3 g/mol

IUPAC Name

methyl 4-(2-methoxycarbonylphenyl)sulfanyl-3-nitrobenzoate

InChI

InChI=1S/C16H13NO6S/c1-22-15(18)10-7-8-14(12(9-10)17(20)21)24-13-6-4-3-5-11(13)16(19)23-2/h3-9H,1-2H3

InChI Key

MAQWCDYCXJXWQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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